莫匹罗星锂

描述

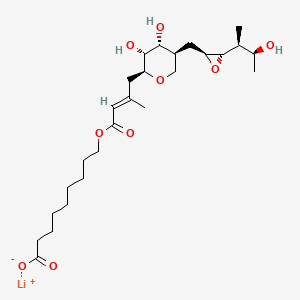

Mupirocin Lithium is a major component of the pseudomonic acid, an antibiotic complex produced by Pseudomonas fluorescens . It is used as a topical antibiotic against superficial skin infections such as impetigo or folliculitis . At lower concentrations, it has bacteriostatic characteristics, while at higher concentrations it is bactericidal .

Synthesis Analysis

Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic cluster encodes 6 type I polyketide synthase multifunctional proteins and 29 single function proteins . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .Molecular Structure Analysis

The empirical formula of Mupirocin Lithium is C26H43LiO9 . Its molecular weight is 506.56 . The InChI key is XFIKMPRBSORKQP-JATHGWPISA-M .Chemical Reactions Analysis

Mupirocin inhibits the isoleucyl-tRNA synthetase, which finally results in inhibition of protein and RNA synthesis . The purification step could also be realized by precipitation with lithium 2-ethyl-hexanoate in methanol, and pseudomonic acid is extracted from the aqueous solution of the lithium salt .Physical And Chemical Properties Analysis

Mupirocin Lithium is a certified reference material and pharmaceutical secondary standard . It is a polyketide antibiotic produced by the soil bacterium Pseudomonas fluorescens NCIMB 10586 .科学研究应用

Antibacterial Agent

Mupirocin is an antibiotic from the monocarboxylic acid class used as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) . It’s used to control MRSA outbreaks .

Treatment for Skin and Soft Tissue Infections

Mupirocin is used for the treatment of infections of soft tissue or skin . It’s also a global topical antibiotic used for the treatment of Skin and Soft Tissue Infections (SSTIs) caused by various pathogens .

Nasal Decolonization

Mupirocin is used for nasal decolonization . This is particularly useful in hospital settings to prevent the spread of certain bacteria.

Resistance Study

Due to its wide use without prescription, the microorganism’s resistance to Mupirocin has increased up to 81%, thus becoming imperative its control or improvement . This makes Mupirocin a valuable tool in studying bacterial resistance.

Production of Pseudomonic Acids

Mupirocin can be obtained as a mixture of four pseudomonic acids by Pseudomonas fluorescens biosynthesis . Different strains of Pseudomonas, different culture medium and different conditions for the fermentation were analysed related to the antibiotics yield .

Inhibition of Protein and RNA Synthesis

Mupirocin inhibits the isoleucyl-tRNA synthetase, which finally results in inhibition of protein and RNA synthesis . This unique mechanism of action sets it apart from other antibiotics.

Treatment of Superficial Infections

Mupirocin is used to cure superficial infections caused especially by Gram-positive bacteria . It is considered well-tolerated as there is negligible systemic absorption through intact skin or intranasal application for adults .

Novel Drug Delivery System

Recent advances focus on various novel drug delivery strategies such as composite biomaterials/scaffold, hydrogel dressings, liposomes, liposomal hydrogel, microparticles/microspheres, microsponges, nanocapsules, nanofibers, silicone-based adhesive patches, and topical sprays . The objective is to enhance patient compliance, decrease the resistance, magnify the delivery of Mupirocin, and overcome the limitations of conventional formulations .

作用机制

Target of Action

Mupirocin lithium primarily targets the bacterial isoleucyl transfer-RNA (tRNA) synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .

Mode of Action

Mupirocin lithium exerts its antimicrobial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby blocking the synthesis of bacterial proteins and RNA .

Biochemical Pathways

The inhibition of isoleucyl-tRNA synthetase by mupirocin lithium disrupts the normal biochemical pathways of protein synthesis in bacteria. This disruption prevents the conversion of isoleucine and tRNA to isoleucyl-tRNA, leading to a decrease in its cellular levels inside the cells and ultimately causing bacterial death .

Pharmacokinetics

It is primarily used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes

Result of Action

The result of mupirocin lithium’s action is the inhibition of bacterial protein and RNA synthesis , which usually results in bacterial death . It displays a broad-spectrum activity against many gram-positive bacteria and certain gram-negative bacteria in vitro .

Action Environment

The action, efficacy, and stability of mupirocin lithium can be influenced by various environmental factors. It’s worth noting that the development of resistance to mupirocin has been observed, particularly in the context of its wide use without prescription .

安全和危害

属性

IUPAC Name |

lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIKMPRBSORKQP-JATHGWPISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43LiO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746663 | |

| Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mupirocin lithium | |

CAS RN |

73346-79-9 | |

| Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2S-[2ALPHA(E),3BETA,4BETA,5ALPHA[2R,3R,(1R,2R)]]]-9-[[3-METHYL-1-OXO-4-[TETRAHYDRO-3,4-DIHYDROXY-5-[[3-(2- HYDROXY-1-METHYLPROPYL)OXIRANYL]METHYL]-2H-PYRAN-2-YL]-2-BUTENYL]OXY]NONANOIC ACID MONOLITHIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is Mupirocin lithium used in culture media for Bifidobacteria?

A: Mupirocin lithium is an antibiotic that inhibits isoleucyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. While it exhibits broad-spectrum activity, it is particularly effective against Gram-positive bacteria. In the context of Bifidobacteria research, Mupirocin lithium is incorporated into culture media as a selective agent [, ]. This selectivity helps to inhibit the growth of other bacterial species commonly found in the gut or environment, allowing researchers to isolate and cultivate Bifidobacteria more effectively.

Q2: How does Mupirocin lithium contribute to the isolation of specific Bifidobacteria strains?

A: The research papers highlight the use of Mupirocin lithium in modified media for isolating specific Bifidobacteria strains. For instance, one study used a Mupirocin lithium-modified MRS (de Man, Rogosa, and Sharpe) agar medium to screen for cholesterol-lowering Bifidobacteria from Guizhou Xiang Pigs []. By suppressing the growth of other bacterial species, this selective medium allowed researchers to identify and isolate Bifidobacterium animalis subsp. lactis BZ25, a strain demonstrating promising cholesterol-lowering properties.

Q3: Are there alternative selective agents to Mupirocin lithium in Bifidobacteria research?

A: Yes, researchers have explored other selective agents besides Mupirocin lithium. One study employed a combination of clindamycin and ciprofloxacin in MRS agar (MRS-CC) to selectively enumerate Lactobacillus acidophilus []. While this approach showed promise, it also allowed the growth of Lactobacillus casei, highlighting the need to consider the microbial composition of the samples being analyzed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)